2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide

Description

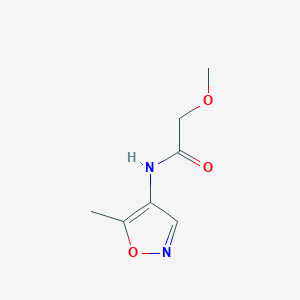

2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole (isoxazole) ring substituted with a methyl group at position 5 and an acetamide group at position 2. The methoxy (-OCH₃) substituent on the acetamide moiety distinguishes it from simpler analogs.

Properties

CAS No. |

103747-72-4 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C7H10N2O3/c1-5-6(3-8-12-5)9-7(10)4-11-2/h3H,4H2,1-2H3,(H,9,10) |

InChI Key |

PRGSJUGHKHZQCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NO1)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

Biology: It has shown promising biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors through non-covalent interactions, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole/Oxadiazole Cores

(a) N-(5-Methyl-1,2-oxazol-4-yl)acetamide

- Structure : Lacks the methoxy group on the acetamide moiety.

- Applications : Serves as a precursor for more complex derivatives, such as sulfonamide-linked compounds (e.g., ).

(b) 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- Structure: Incorporates a 1,2,4-oxadiazolidinone ring fused with a chlorophenyl group.

- Key Differences: The oxadiazolidinone ring introduces additional hydrogen-bonding sites and a chlorophenyl group enhances lipophilicity, which may improve membrane permeability compared to the methoxy-substituted analog .

- Reported Activity: Oxadiazolidinone derivatives are associated with antimicrobial and anti-inflammatory properties .

(c) N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide

- Structure : Replaces the methoxy group with an isopropyl (-CH(CH₃)₂) substituent.

- This modification is critical in central nervous system-targeted drug design .

Heterocyclic Acetamides with Thiazolidinone and Oxadiazole Moieties

(a) N-(2-(Substituted)-4-oxothiazolidin-3-yl)acetamides

- Structure: Features a thiazolidinone ring instead of oxazole.

- Key Differences: Thiazolidinones are known for their broad-spectrum antimicrobial activity. The sulfur atom in the thiazolidinone ring enhances π-π stacking interactions with biological targets, unlike the oxygen in oxazole .

- Synthesis : Prepared via cyclocondensation of mercaptoacetic acid with hydrazide intermediates (), contrasting with the oxazole derivatives’ synthesis via nucleophilic substitution or Suzuki coupling .

(b) N-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]-N-(1,2,4-triazol-4-yl)acetamide

Sulfonamide-Linked Analogs

(a) 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

- Structure: Incorporates a sulfonamide bridge and a methoxyphenoxy group.

- Key Differences: The sulfonamide group enhances acidity and water solubility, making it suitable for oral bioavailability optimization. The methoxyphenoxy group may confer antioxidant activity .

(b) N-[({[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide

- Structure : Combines oxazole, sulfonyl, and dichlorophenyl groups.

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: Oxazole derivatives are often synthesized via cyclization reactions (e.g., using ZnCl₂ in dioxane for thiazolidinones ), while sulfonamide-linked analogs require sulfonyl chloride intermediates .

- Bioactivity Trends : Methoxy and chloro substituents generally enhance target affinity but may reduce solubility, necessitating formulation optimizations .

- Unmet Needs: Limited data exist on the specific pharmacokinetics of this compound. Future studies should prioritize in vitro binding assays and ADMET profiling.

Biological Activity

2-Methoxy-N-(5-methyl-1,2-oxazol-4-yl)acetamide is a compound classified as an oxazole derivative, notable for its diverse biological activities. Its molecular structure, featuring a methoxy group and a substituted oxazole ring, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, along with relevant research findings.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 170.17 g/mol

- CAS Number : 1170445-79-0

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study : In a study involving various bacterial strains, the compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Antifungal Activity

The compound also shows promising antifungal activity. It has been tested against several pathogenic fungi, demonstrating the ability to inhibit fungal growth effectively.

| Fungal Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Candida albicans | 15 | Fluconazole: 10 |

| Aspergillus niger | 20 | Itraconazole: 15 |

The results indicate that this compound could serve as a potential treatment for fungal infections resistant to conventional therapies.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Preliminary studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Research Findings :

- Cell Lines Tested : HCT116 (colon cancer), HL60 (leukemia)

- IC50 Values :

- HCT116: 294 nM

- HL60: 362 nM

These findings suggest that the compound may act as a lead candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. This includes binding to enzymes and receptors involved in critical cellular processes, leading to modulation of their activity.

Interaction with Enzymes

The compound has been shown to inhibit enzymes responsible for cell wall synthesis in bacteria and metabolic pathways in fungi. For example, it may disrupt the function of chitin synthase in fungi, contributing to its antifungal effects.

Synthesis and Structural Considerations

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with methoxyamine hydrochloride using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is conducted in organic solvents such as dichloromethane at room temperature.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other oxazole derivatives:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| N-(5-methyl-1,2-oxazol-3-yl)-2-acetamide | 1170445-79-0 | Antimicrobial |

| N-(5-methyl-1,2-oxazol-4-yl)formamide | 100499-62-5 | Limited activity |

| N-(5-methyl-4-isoxazolyl)acetamide | 10374772-4 | Potential drug development |

The methoxy substitution in this compound enhances its solubility and reactivity compared to others lacking this feature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.